4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a structurally complex benzene sulfonamide derivative featuring a 4-phenoxy substituent on the aromatic ring and a pyridazinylphenyl moiety modified with a pyrrolidin-1-yl group. The compound’s core structure includes a sulfonamide group (-SO₂NH-), which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases). The phenoxy group introduces lipophilicity, while the pyridazine-pyrrolidine moiety may enhance binding specificity to biological targets through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c31-34(32,24-14-12-23(13-15-24)33-22-6-2-1-3-7-22)29-21-10-8-20(9-11-21)25-16-17-26(28-27-25)30-18-4-5-19-30/h1-3,6-17,29H,4-5,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDLOIDWKHOUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, which can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The pyridazinone is then functionalized at various positions to introduce the pyrrolidinyl and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones, thereby altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry , where it serves as a lead compound for developing new therapeutics. The sulfonamide group is known for its role in pharmaceuticals, particularly as enzyme inhibitors. Research indicates that compounds with sulfonamide structures can effectively inhibit various biological pathways involved in diseases such as cancer and bacterial infections.
Case Study: Anticancer Activity
A study demonstrated that derivatives of sulfonamides exhibit significant anticancer properties by targeting specific enzymes involved in tumor growth. The ability of 4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide to inhibit these enzymes positions it as a candidate for further development in cancer therapeutics.
Materials Science
In materials science , the unique electronic properties of this compound make it suitable for developing novel materials. Its structure allows for potential applications in organic electronics and photonic devices, where specific electronic or optical characteristics are required.
Case Study: Organic Photovoltaics
Research has shown that incorporating sulfonamide compounds into organic photovoltaic systems can enhance charge transport properties, leading to improved efficiency in solar cells. The integration of 4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-y]phenyl}benzene-1-sulfonamide into such systems could lead to advancements in renewable energy technologies.
Industrial Chemistry
This compound also finds applications in industrial chemistry , where it serves as an intermediate in synthesizing other complex organic compounds. Its versatility allows it to participate in various chemical reactions, including oxidation and substitution reactions.
Table: Chemical Reactions Involving the Compound
| Reaction Type | Example Reagents | Expected Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfone derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Nucleophiles (amines, thiols) | Various substituted sulfonamides |
Mechanism of Action
The mechanism of action of 4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (~500.5 g/mol) due to the bulky phenoxy group, whereas analogs with smaller substituents (e.g., trifluoromethyl, fluoro/methoxy) exhibit lower weights (436–476 g/mol). Increased molecular weight may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
The phenoxy group in the target compound is electron-donating, which may reduce solubility but improve lipophilicity, favoring blood-brain barrier penetration. The 3-fluoro-4-methoxy substituents in the fourth compound create a balance between electron withdrawal (F) and donation (OCH₃), possibly optimizing solubility and target engagement .
Implications for Drug Discovery
The compounds listed in are part of a screening library, suggesting their relevance in hit-to-lead optimization campaigns . Structural variations aim to:
- Enhance Target Affinity : Pyridazine and pyrrolidine moieties may participate in key hydrogen bonds with biological targets.
- Optimize Drug-Like Properties: For example, the phenoxy group in the target compound could extend half-life via increased lipophilicity, whereas trifluoromethyl or methoxy groups might improve solubility for intravenous administration.
Biological Activity
4-phenoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of phenyl, pyridazinyl, and sulfonamide groups, making it a candidate for various therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions, starting with the preparation of the pyridazinone core. The synthesis often involves cyclization of phenylhydrazone derivatives followed by oxidation processes. Reaction conditions are optimized for yield and purity, employing high-throughput techniques for industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively, potentially inhibiting or modulating the activity of these targets. This interaction can initiate a cascade of biochemical events leading to various therapeutic effects .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, certain sulfonamide derivatives have shown inhibition of tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Effects
The compound's sulfonamide group contributes to its antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. In vitro assays have demonstrated effectiveness against various bacterial strains, including resistant strains . Furthermore, antifungal activity has been observed, particularly against Candida species, suggesting a broad spectrum of antimicrobial action .
Cardiovascular Implications
Research involving related sulfonamide derivatives has shown effects on cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives have demonstrated the ability to decrease perfusion pressure over time, indicating potential therapeutic benefits in managing cardiovascular conditions .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | This compound | Anticancer | Significant reduction in tumor cell viability in vitro |
| 2 | Related sulfonamide derivatives | Antibacterial | Effective against multi-drug resistant bacterial strains |
| 3 | Benzene sulfonamide derivatives | Cardiovascular | Decreased perfusion pressure in isolated rat heart models |
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Synthetic optimization should focus on controlled copolymerization techniques and flow chemistry principles. For example, reaction parameters such as monomer ratios (e.g., pyrrolidine-substituted pyridazine precursors) and initiator concentrations (e.g., ammonium persulfate) can be systematically adjusted using Design of Experiments (DoE) to identify optimal conditions . Flow chemistry setups, such as continuous-flow reactors, enhance reproducibility by minimizing side reactions and improving heat/mass transfer . Purification should integrate HPLC (with C18 columns for sulfonamide derivatives) and recrystallization in polar aprotic solvents to isolate the target compound from byproducts like unreacted phenoxybenzene intermediates .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Multi-modal characterization is critical:
- 1H/13C NMR : Compare chemical shifts of key protons (e.g., pyrrolidine N–CH2 at δ 2.5–3.0 ppm, sulfonamide SO2NH at δ 7.1–7.3 ppm) with literature data for analogous pyridazinyl-sulfonamides .
- X-ray crystallography : Resolve crystal structures using software like APEX2 and refine with SHELXL to confirm bond angles and torsional strain in the pyridazine-pyrrolidine moiety .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks ([M+H]+ ~503 m/z) using reverse-phase columns (C18, 5 μm) with acetonitrile/water gradients .
Advanced: What mechanistic approaches can elucidate the role of the pyrrolidine moiety in modulating biological activity?
Answer:
Structure-activity relationship (SAR) studies should compare analogs with substituted pyrrolidines (e.g., morpholine, piperidine) to assess steric/electronic effects. For example:
- Enzymatic assays : Test inhibition potency against target enzymes (e.g., kinases or phosphatases) under varied pH and ionic strength to evaluate hydrogen bonding contributions from the pyrrolidine N–H .
- Molecular docking : Use PDB structures (e.g., 3HKC) to model interactions between the pyrrolidine ring and hydrophobic enzyme pockets. Adjust torsion angles in silico to optimize binding affinity .
- Metabolic stability : Compare half-life in liver microsomes to derivatives with fluorinated or methylated pyrrolidines, which may reduce CYP450-mediated oxidation .
Advanced: How should researchers address contradictions in cytotoxicity data across different cell lines?
Answer:
Contradictions often arise from assay-specific variables:
- Dose-response normalization : Use ANOVA with Fisher’s PLSD post hoc tests to statistically compare IC50 values across cell lines, controlling for batch effects (e.g., passage number, serum concentration) .
- Membrane permeability : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with observed toxicity. Adjust for efflux pump activity (e.g., P-gp inhibition assays) .
- Proteomic profiling : Identify differential expression of target proteins (e.g., apoptosis regulators) via Western blotting or RNA-seq to explain lineage-specific responses .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure to sulfonamide residues .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture airborne particulates during milling or sonication .
- Spill management : Neutralize acidic byproducts (e.g., sulfonic acids) with sodium bicarbonate and dispose via hazardous waste protocols per OECD guidelines .
Advanced: How can researchers leverage computational tools to predict off-target interactions of this compound?
Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features against databases like ChEMBL, prioritizing kinases or GPCRs with complementary binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-enzyme complex, focusing on π-π stacking between the phenoxy group and aromatic residues .
- ADMET prediction : Apply QikProp to estimate logP (target ~3.5), CNS permeability, and hERG inhibition risks, refining substituents to minimize cardiotoxicity .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a triple quadrupole system with ESI+ ionization (capillary voltage: 3.5 kV) and MRM transitions (e.g., 503 → 285 m/z) for plasma/serum quantification. Validate with calibration curves (R² > 0.99) across 1–1000 ng/mL .
- Microscopy : Use confocal imaging with fluorescent probes (e.g., BODIPY-tagged analogs) to localize the compound in cellular compartments .
Advanced: How can crystallographic data resolve discrepancies in proposed binding conformations?
Answer:
- High-resolution XRD : Collect datasets at 100 K with synchrotron radiation (λ = 0.8 Å) to resolve electron density maps for the sulfonamide group and pyridazine ring. Refine with Phenix to assign occupancy for disordered pyrrolidine conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing models and identify polymorphic risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
